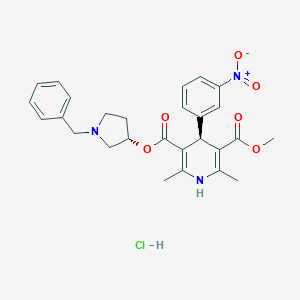

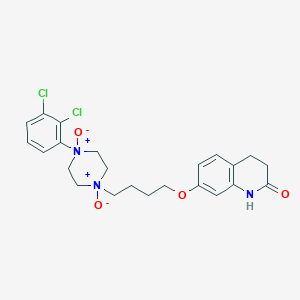

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of complex benzoic acid derivatives is a multi-step process that often involves the addition of various functional groups to a benzoic acid backbone. In the first paper, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized using the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . This process highlights the versatility of benzoic acid derivatives in forming biologically active compounds. Similarly, the second paper describes the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through a three-step reaction involving bromination, diazo, and hydrolysis, starting from amino benzoic acid . These methods demonstrate the chemical reactivity of benzoic acid and its derivatives, allowing for the introduction of various substituents that can alter the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring attached to a carboxylic acid group. Additional substituents can significantly influence the compound's reactivity and interaction with biological targets. In the first study, the synthesized compounds were characterized using molecular docking to understand their potential interaction with the HDAC8 enzyme . The presence of the phenothiazinylamino group in these derivatives is likely to contribute to their biological activity. The second paper utilized IR, 1H NMR, and 13C NMR to characterize the structure of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid . These techniques are crucial for confirming the presence of the intended substituents and the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoic acid derivatives are influenced by various factors such as reagent concentration, temperature, and reaction time. The first paper discusses the bioactivity screening of the synthesized compounds, which involves their interaction with biological molecules and the assessment of their cytotoxicity and antioxidant activity . The second paper explores the optimization of reaction conditions for the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, discussing the effects of sulfuric acid and sodium nitrite concentration, as well as temperature and hydrolysis conditions on the yield . These analyses are essential for refining the synthesis process and enhancing the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. The first paper reports on the antioxidant activity of the synthesized compounds, with one derivative showing significant inhibition in DPPH and ABTS antioxidant activity evaluations . This suggests that the specific arrangement of functional groups in these compounds can confer potent antioxidant properties. The second paper achieved a high yield and purity of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, indicating that the optimized synthesis conditions were effective in producing a compound with desirable physical and chemical characteristics . These properties are crucial for the potential application of these compounds in various fields, including medicinal chemistry and environmental analysis.

Scientific Research Applications

Detection of Reactive Oxygen Species

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid (APF) serves as a novel fluorescence probe for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. APF's utility extends to differentiating hROS from other reactive oxygen species and has been successfully applied in living cells for visualizing hROS generation (Setsukinai et al., 2003).

Sensor for Cysteine Detection

A hybrid xanthene-based fluorescent sensor incorporating a structure similar to APF has been developed for the selective detection of cysteine. This sensor demonstrates high selectivity and has practical applications in detecting cysteine in human breast adenocarcinoma cells, indicating its potential in biomedical research (Peng et al., 2020).

Corrosion Inhibition in Acidic Media

Compounds structurally related to APF have been studied for their role as corrosion inhibitors in acidic environments. Their ability to protect mild steel against corrosion by adsorption on its surface has implications for their use in industrial applications (Arrousse et al., 2021).

Probing Reactive Nitrogen and Oxygen Species

APF has been utilized to study the reaction mechanisms of reactive nitrogen and oxygen species, particularly in the context of peroxynitrite reactions. This research provides insights into the biological and chemical processes involving these reactive species (Mak et al., 2007).

Fluorescence Imaging Applications

Derivatives of APF have been used in creating fluorescein-based dyes for Zn(II) detection. These dyes, with their enhanced fluorescence in response to Zn(II) coordination, have found applications in biological imaging and fluorescence microscopy, demonstrating the compound's versatility in sensor technology (Nolan et al., 2005).

Visualization of Reactive Oxygen Species in Cerebral Ischemia

APF has been used in a novel fluorescence probe to investigate the generation of hROS in the context of cerebral ischemia, both in vitro and in vivo. This application underscores its potential in neurological research and diagnostics (Tomizawa et al., 2005).

Safety And Hazards

Future Directions

The related compounds HPF and APF are used as novel fluorescence probes to detect selectively highly reactive oxygen species . They have been found to be resistant to light-induced autoxidation . These compounds should be useful as tools to study the roles of hROS and (-)OCl in many biological and chemical applications .

properties

IUPAC Name |

2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIERQYKZWFLVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469879 | |

| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid | |

CAS RN |

359010-70-1 | |

| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)